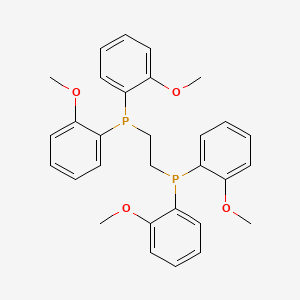![molecular formula C10H14O B14423361 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-95-5](/img/structure/B14423361.png)
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylbicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by the presence of an ethenyl group and a carbaldehyde group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-Ethenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethenylbicyclo[2.2.1]heptane-2-methanol.
Substitution: 5-Haloethenylbicyclo[2.2.1]heptane-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique bicyclic structure makes it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the ethenyl group.
2-Vinylbicyclo[2.2.1]heptane: Similar structure with a vinyl group but no aldehyde functionality.
2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic framework, differing significantly in chemical properties.
Uniqueness
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethenyl group and a carbaldehyde group on the bicyclic framework. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
84397-95-5 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
5-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h2,6-10H,1,3-5H2 |
Clave InChI |
QURXIZMYAHDRTK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC2CC1CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


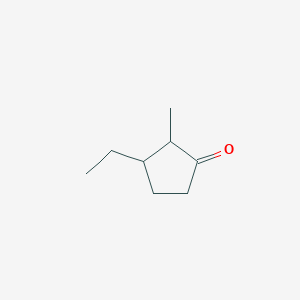
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
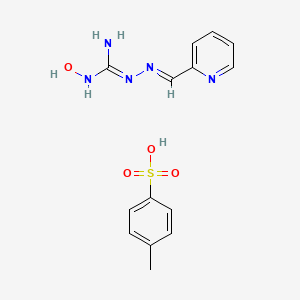
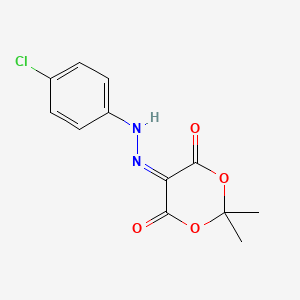

![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
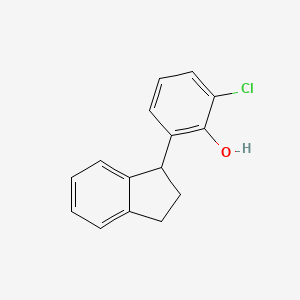

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)



